molecular formula C21H41NO4S.Na<br>C21H41NNaO4S B087242 Sodium N-methyl-N-oleoyltaurate CAS No. 137-20-2

Sodium N-methyl-N-oleoyltaurate

Cat. No.: B087242
CAS No.: 137-20-2
M. Wt: 426.6 g/mol
InChI Key: FMFCYGMAIKQDEP-GMFCBQQYSA-N
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Description

Sodium N-methyl-N-oleoyltaurate, also known as this compound, is a useful research compound. Its molecular formula is C21H41NO4S.Na and its molecular weight is 426.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Sodium N-methyl-N-oleoyltaurate (CAS 137-20-2) is an amphoteric surfactant derived from oleic acid and taurine. Its unique structure combines the properties of fatty acids with those of amino acids, making it a versatile compound in various applications, including personal care products, pharmaceuticals, and agricultural formulations. This article provides a comprehensive overview of the biological activity of this compound, including its toxicity, genotoxicity, and potential therapeutic effects based on diverse research findings.

  • Molecular Formula : C21H40NNaO4S
  • Molecular Weight : 425.6 g/mol
  • IUPAC Name : Sodium; 2-[methyl-[(Z)-octadec-9-enoyl]amino]ethanesulfonate
  • Purity : Typically ranges from 87% to 96% depending on the source .

Toxicological Studies

  • Acute Toxicity : The acute dermal LD50 for this compound is reported to be greater than 2000 mg/kg in rats, indicating low toxicity levels upon skin exposure . In oral toxicity studies, the LD50 was found to be ≥4670 mg/kg in rats, suggesting it is relatively safe when ingested .
  • Repeated Dose Toxicity : In a 14-day oral toxicity study in rats, the no-observed-adverse-effects-level (NOAEL) was established at ≥1000 mg/kg/day for both sodium methyl cocoyl taurate and sodium methyl oleoyl taurate, with no significant clinical signs observed .
  • Genotoxicity : this compound was shown to be non-genotoxic in Ames tests up to concentrations of 5000 µg/plate, indicating that it does not pose a risk for genetic mutations .

Reproductive and Developmental Toxicity

In studies assessing reproductive and developmental toxicity, this compound did not show any adverse effects on reproductive performance or offspring viability at doses up to 1000 mg/kg/day in Sprague Dawley rats. The evaluation included parameters such as mating behavior, conception rates, and pup weights during lactation .

Use in Personal Care Products

This compound is commonly used in personal care formulations due to its surfactant properties. It acts as a mild cleansing agent with excellent skin compatibility, making it suitable for sensitive skin formulations. Its ability to produce stable foam enhances its effectiveness in shampoos and body washes .

Agricultural Applications

Research has indicated that this compound can enhance the efficacy of certain pesticides when used as an adjuvant. It improves the solubility and dispersion of active ingredients in water-based formulations, leading to better absorption by plants .

Comparative Analysis with Related Compounds

The following table compares this compound with other related taurate compounds:

Compound NameSource Fatty AcidUnique Features
This compoundOleic AcidExcellent skin compatibility
Sodium N-methyl-N-coconut taurateCoconut Fatty AcidsKnown for moisturizing properties
Sodium N-methyl-N-palmitoyl tauratePalmitic AcidProvides thicker textures in formulations

Properties

CAS No.

137-20-2

Molecular Formula

C21H41NO4S.Na
C21H41NNaO4S

Molecular Weight

426.6 g/mol

IUPAC Name

sodium;2-[methyl-[(Z)-octadec-9-enoyl]amino]ethanesulfonate

InChI

InChI=1S/C21H41NO4S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)22(2)19-20-27(24,25)26;/h10-11H,3-9,12-20H2,1-2H3,(H,24,25,26);/b11-10-;

InChI Key

FMFCYGMAIKQDEP-GMFCBQQYSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+]

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CCS(=O)(=O)O.[Na]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)N(C)CCS(=O)(=O)O.[Na]

Key on ui other cas no.

39388-01-7
137-20-2

physical_description

Dry Powder;  Liquid
White solid with a sweet odor;  [Hawley]

Pictograms

Corrosive; Irritant

Related CAS

39388-01-7 (Parent)

Synonyms

Igepon T 77
metaupon
N-methyloleoyltaurine
oleoylmethyltaurine
oleoylmethyltaurine sodium
sodium-methyl-oleoyl-taurate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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